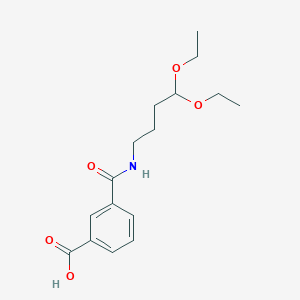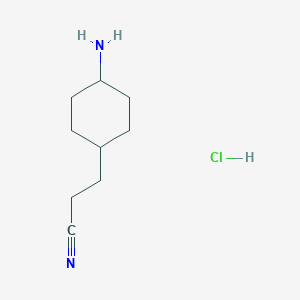
3-((4,4-Diethoxybutyl)carbamoyl)benzoic acid
Overview
Description
“3-((4,4-Diethoxybutyl)carbamoyl)benzoic acid” is a chemical compound. Based on its name, it likely contains a benzoic acid group, which is a carboxylic acid with a benzene ring . It also appears to have a carbamoyl group attached to a diethoxybutyl group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely has a benzene ring (from the benzoic acid), attached to a carbamoyl group, which is in turn attached to a diethoxybutyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. Benzoic acid derivatives can undergo a variety of reactions, including esterification, amidation, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the benzene ring, the carbamoyl group, and the diethoxybutyl group .Scientific Research Applications
Biosynthesis and Natural Product Synthesis
Research on 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) derivatives, which share a structural relationship with 3-((4,4-Diethoxybutyl)carbamoyl)benzoic acid, highlights the role of these compounds as precursors in the biosynthesis of a wide range of natural products. This includes the synthesis of naphthalenic and benzenic ansamycins, saliniketals, and mitomycins, demonstrating the importance of such compounds in producing biologically active natural products (Kang, Shen, & Bai, 2012).
Luminescent Material Development
Studies involving lanthanide 4-benzyloxy benzoates, related to benzoic acid derivatives, explore the impact of electron-withdrawing and electron-donating groups on luminescent properties. These findings are crucial for developing new luminescent materials with potential applications in lighting, displays, and bioimaging (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Food and Environmental Safety
Benzoic acid and its derivatives are widely used as preservatives in foods, cosmetics, and pharmaceuticals. Research covering their occurrence, metabolism, toxicology, and analytical detection methods provides essential insights into ensuring the safety and regulatory compliance of products containing these compounds (del Olmo, Calzada, & Nuñez, 2017).
Chemical Synthesis and Catalysis
The study of benzoic acid derivatives in the synthesis of complex molecules and materials is significant. For example, research on the oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes in the presence of a rhodium/copper catalyst system underlines the utility of benzoic acid derivatives in facilitating chemical transformations for synthesizing heterocyclic compounds (Shimizu, Hirano, Satoh, & Miura, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(4,4-diethoxybutylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-3-21-14(22-4-2)9-6-10-17-15(18)12-7-5-8-13(11-12)16(19)20/h5,7-8,11,14H,3-4,6,9-10H2,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYKYSKKPZVSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCNC(=O)C1=CC(=CC=C1)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4,4-Diethoxybutyl)carbamoyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531546.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531548.png)

![1-{Octahydrocyclopenta[c]pyrrol-4-yl}azetidine dihydrochloride](/img/structure/B1531553.png)


![2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride](/img/structure/B1531556.png)
![4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1531558.png)

![4-{Octahydrocyclopenta[c]pyrrol-4-yl}piperazin-2-one dihydrochloride](/img/structure/B1531560.png)
![1-[(1R,2R)-2-fluorocyclopentyl]piperazine](/img/structure/B1531564.png)
